(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine
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Overview
Description
“®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine” is a compound that contains a trifluoroethyl group, an amine group, and a methoxyphenyl group. The “®” indicates that it is the R-enantiomer of the molecule, meaning it has a specific configuration around the chiral center .
Molecular Structure Analysis
The molecule likely has a tetrahedral geometry around the carbon atom bonded to the amine group due to the sp3 hybridization. The phenyl ring and the trifluoroethyl group are likely to be in a trans configuration due to the R-configuration .Chemical Reactions Analysis
The amine group in the molecule can participate in a variety of reactions, such as acid-base reactions, alkylation, and acylation. The trifluoroethyl group can undergo nucleophilic substitution, and the methoxy group on the phenyl ring can direct electrophilic aromatic substitution to the ortho and para positions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trifluoroethyl group could increase the compound’s lipophilicity, while the amine could allow it to form hydrogen bonds .Scientific Research Applications
Environmental Biodegradation
One study highlights the reductive dechlorination of methoxychlor, an organochlorine insecticide, by various environmental bacterial species. This process suggests a primary biodegradation pathway in submerged environments, emphasizing the role of microbial species in detoxifying harmful chemicals. The research could inform bioremediation strategies using similar compounds (Satsuma & Masuda, 2012).
Pharmacological Implications
Another study investigates the metabolism of methoxychlor and DDT by Eubacterium limosum under anaerobic conditions. This research outlines the metabolic fate of these compounds in the human intestinal gut, contributing to understanding the biotransformation of environmental toxins and their implications for human health (Yim et al., 2008).
Synthetic Chemistry and Drug Development
Research on the enantioselective metabolism of methoxychlor by human cytochrome P450s highlights the differential formation of metabolite enantiomers. This study provides valuable insights into the enzymatic processes that could influence the pharmacological properties of drugs, including those structurally related to (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (Hu & Kupfer, 2002).
An efficient synthesis route for Aprepitant, an NK1 receptor antagonist, demonstrates the application of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in creating pharmacologically active compounds. This study showcases the potential for utilizing similar fluorinated amines in drug synthesis (Brands et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIVQMCRUQATAG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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